Product packaging for Methylbutynol(Cat. No.:CAS No. 37365-71-2)

Methylbutynol

Cat. No.: B8815637
CAS No.: 37365-71-2
M. Wt: 84.12 g/mol
InChI Key: JQZGUQIEPRIDMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methylbutynol (CAS 37365-71-2), also known as 2-Methyl-3-butyn-2-ol, is a versatile tertiary acetylenic alcohol valued in industrial and research chemistry for its unique structure and reactivity . Its molecular formula is C5H8O, featuring both alcohol and alkyne functional groups, which makes it a valuable building block for the synthesis of more complex molecules . This compound serves as a key chemical intermediate in several industries. In pharmaceutical research, it is used in the synthesis of Active Pharmaceutical Ingredients (APIs) and is a known precursor in vitamin synthesis . The agrochemical sector utilizes this compound and its derivatives in the development of pesticides and herbicides . Furthermore, it functions effectively as a corrosion inhibitor in industrial applications such as cooling systems, and as a viscosity reducer and polishing agent in electroplating processes . The global market for this compound is experiencing steady growth, driven by demand from these key sectors, with leading chemical companies like BASF, Zhejiang NHU, and Xudong Chemical actively involved in its production . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O B8815637 Methylbutynol CAS No. 37365-71-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37365-71-2

Molecular Formula

C5H8O

Molecular Weight

84.12 g/mol

IUPAC Name

3-methylbut-1-yn-1-ol

InChI

InChI=1S/C5H8O/c1-5(2)3-4-6/h5-6H,1-2H3

InChI Key

JQZGUQIEPRIDMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C#CO

Origin of Product

United States

Synthetic Methodologies for Methylbutynol and Its Structural Analogs

Industrial-Scale Processes for Methylbutynol Production

The large-scale synthesis of this compound is primarily centered around the base-catalyzed reaction of acetylene (B1199291) with acetone (B3395972). This method is a cornerstone of its industrial production, leading to subsequent purification challenges due to the formation of azeotropes.

Acetylene and Acetone Condensation Approaches

Industrially, this compound is produced by reacting acetone with acetylene. google.com A common approach involves the use of a catalyst system in a suitable solvent. One documented large-scale method utilizes sodium metal in anhydrous methanol (B129727). chemicalbook.com In this process, sodium metal is dissolved in anhydrous methanol under a nitrogen atmosphere and cooled. Acetone is added, and acetylene gas is then introduced at a controlled rate to manage the exothermic reaction. chemicalbook.com The reaction is typically maintained at a low temperature, for instance, between 0-5 °C, to ensure selectivity and safety. chemicalbook.com Upon completion, the process yields a crude product containing this compound, which then requires extensive purification. google.comchemicalbook.com This reaction forms the basis for the production of intermediates used in the synthesis of various fine chemicals, including vitamins and isoprene. google.comgoogle.comintratec.us

Table 1: Example of Industrial Synthesis Conditions for this compound

ParameterValue/DescriptionSource
Reactants Acetone, Acetylene chemicalbook.com
Catalyst/Reagent Sodium metal chemicalbook.com
Solvent Anhydrous Methanol chemicalbook.com
Reactor 500 L stainless steel autoclave chemicalbook.com
Temperature 0-5 °C chemicalbook.com
Atmosphere Inert (Nitrogen) chemicalbook.com

Optimization of this compound Purification Methodologies

Purifying this compound from the crude reaction mixture presents a significant challenge, primarily due to the presence of water. The boiling points of this compound (104 °C) and water are very close, and they form an azeotrope, which is a mixture that boils at a constant temperature, making separation by conventional distillation impossible. google.com The azeotrope consists of approximately 70.5-72.5% by weight of this compound and 27.5-29.5% by weight of water. google.com

Pervaporation has emerged as an effective technology for dehydrating solvents, particularly for breaking azeotropes without the need for entrainers. google.comborsig.de This membrane-based process works by the preferential adsorption and permeation of water through a hydrophilic membrane. borsig.de A vacuum is applied to the permeate side, creating a partial pressure difference that drives the separation. borsig.de

In the context of this compound purification, a hybrid process combining distillation and pervaporation is employed. google.com The crude feed, containing this compound, water, and unreacted acetone, is fed into a distillation column. google.com A sidestream with a higher water content is drawn from the column and directed to a pervaporation unit. google.com Water selectively passes through the membrane as permeate, while the retentate, which is now enriched in this compound, is recycled back into the distillation process. google.com This continuous dewatering allows for the collection of highly purified this compound at the bottom of the distillation device. google.com

Table 2: Pilot-Scale Pervaporation Process for this compound Purification

ParameterFeed to ColumnSidestream to PervaporationRetentate from Pervaporation
Flow Rate ( kg/h ) 1.00.50.4
This compound (% w/w) 85.078.485.4
Water (% w/w) 10.018.811.5
Acetone (% w/w) 5.02.83.1

Data adapted from a pilot-scale example described in patent literature. google.com

Following the initial synthesis reaction, which is typically conducted under basic conditions, a neutralization step is required before distillation. chemicalbook.com In one method, the reaction solution is transferred to a separate reactor containing a neutralization agent, such as ammonium (B1175870) chloride in methanol. chemicalbook.com This step is performed under cooling to control the temperature, for example, below 20 °C. chemicalbook.com After neutralization is complete, the resulting salts are filtered off. chemicalbook.com

The filtrate then undergoes a two-stage distillation process. First, the solvent (methanol) is removed by distillation. Following this, the this compound is distilled under reduced pressure to achieve a high degree of purity. chemicalbook.com This process can yield this compound with a purity of over 99%. chemicalbook.com

Laboratory-Scale and Novel Synthetic Route Development for this compound

While industrial production focuses on efficiency and scale, laboratory synthesis often targets the creation of specific isomers and structural analogs with high precision, particularly concerning stereochemistry.

Stereoselective Synthesis of Methylbutanol Isomers and Analogs

The synthesis of specific stereoisomers of structural analogs, such as chiral 2-methyl-1-butanol, highlights the advancements in stereoselective chemistry. sciforum.netmdpi.com A stereoselective reaction is one in which one stereoisomer is formed or destroyed in preference to all others. These methods are crucial for producing enantiomerically pure compounds, which are vital in pharmaceuticals and other specialized applications.

One novel approach for synthesizing R-(+)-2-methylbutanol utilizes a boronic ester homologation methodology. sciforum.net This multi-step synthesis starts from readily available materials and builds the chiral molecule with high enantiomeric excess. sciforum.net For instance, the synthesis can be initiated from boron triisopropylate and proceed through several steps to yield the target R-(+)-2-methylbutanol with a total yield of 71%. sciforum.net

Another strategy involves the use of chiral auxiliaries. For example, the synthesis of chiral sulfones as precursors can start from commercially available chiral alcohols like (S)-2-methyl-1-butanol or (R)-2-methyl-1-butanol. mdpi.com These reactions, such as the Julia-Kocienski olefination, allow for the convergent synthesis of complex molecules with defined stereocenters. mdpi.com The development of these routes is essential as specific stereoisomers, like R-(+)-2-methylbutanol, are often not commercially available as pure enantiomers but as racemic mixtures. sciforum.net

Asymmetric Boronic Ester Homologation Strategies

A powerful strategy for the stereocontrolled synthesis of chiral molecules involves the homologation of boronic esters. This method allows for the iterative extension of a carbon chain with high fidelity in creating new stereocenters. The "classical version" of the Matteson homologation, for instance, enables the introduction of various functional groups in a 1,2-anti-configuration, with the absolute configuration dictated by the choice of a chiral auxiliary. mdpi.com

The process often begins with the asymmetric diboration of alkenes to produce 1,2-bis(boronic esters). d-nb.info Subsequent regio- and stereoselective homologation, often at the primary boronic ester, can be achieved using enantioenriched lithiated carbamates or benzoates. d-nb.info This approach provides access to 1,3-bis(boronic esters) which can be oxidized to the corresponding 1,3-diols with excellent stereocontrol. d-nb.info The choice of the chiral auxiliary, such as pinanediol, which is readily available in both enantiomeric forms, is crucial for determining the final stereochemistry. mdpi.com The addition of agents like zinc chloride has been shown to significantly enhance both the yield and diastereomeric ratio of these reactions. mdpi.com

Furthermore, the homologation concept has been extended to the synthesis of α-trifluoromethyl and α-silyl allylboronic acids through the use of corresponding diazomethanes in the presence of a BINOL catalyst. acs.org These chiral allylboronic acids are valuable reagents for subsequent stereoselective reactions. acs.org The development of methods using enantioenriched chiral carbenoids for the homologation of boronic esters represents another advancement in achieving reagent-controlled asymmetric synthesis. pitt.edu

Chiral Auxiliary Applications in Alkynol Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.org This strategy is highly reliable for preparing a wide range of enantiomerically pure compounds. researchgate.net A key advantage is that the same chiral auxiliary can often be used to control stereochemistry in various mechanistically different transformations. researchgate.net

One of the most well-known examples is the use of oxazolidinone auxiliaries, which have been successfully applied in aldol (B89426) reactions, alkylations, and Diels-Alder reactions. wikipedia.org The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of reagents, thereby controlling the formation of new stereocenters. wikipedia.org After the desired transformation, the auxiliary can be removed and often recovered for reuse. wikipedia.org

Other notable chiral auxiliaries include 8-phenylmenthol, trans-2-phenyl-1-cyclohexanol, and camphorsultam. wikipedia.org Pseudoephedrine has also been employed as a practical chiral auxiliary for the asymmetric alkylation of enolates. wikipedia.org The choice of the auxiliary is critical and depends on the specific reaction and desired stereochemical outcome. For instance, in the synthesis of α-hydroxy acids, carbohydrate-based auxiliaries have been attached to a solid support, allowing for synthesis on a polymer carrier and simplifying product purification. scispace.com

Retrosynthetic Analysis in this compound Derivative Design

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical disconnections. This approach is fundamental in planning the synthesis of this compound derivatives, which may include various functional groups and stereocenters.

For example, the synthesis of derivatives like 5-allyl-1,3-bis(methoxymethyl)-5-(1-methylbutyl)-barbituric acid would involve a retrosynthetic strategy that disconnects the allyl, methoxymethyl, and methylbutyl groups from the barbituric acid core. ontosight.ai This leads to simpler precursors that can be assembled through known reactions such as alkylation and allylation. ontosight.ai Similarly, designing a synthesis for amino acid derivatives of quinolines involves retrosynthetically cleaving the amino acid moiety from the quinoline (B57606) scaffold. researchgate.net

The Matteson homologation is a powerful tool in a retrosynthetic context, allowing for the stepwise construction of chiral carbon chains with predictable stereochemistry. mdpi.com A retrosynthetic plan for a complex polyol structure might involve multiple homologation steps, each adding a new stereocenter with high control. mdpi.com

Biosynthetic Pathways for Five-Carbon Alcohol Precursors of this compound

The biosynthesis of five-carbon (C5) alcohols, which are precursors to or structurally related to this compound, can be achieved by engineering metabolic pathways in microorganisms like Escherichia coli. These pathways typically start from central metabolites and are channeled towards the desired products through the introduction of heterologous enzymes and the manipulation of native metabolic networks. asm.orgnih.govosti.gov

Two primary natural pathways provide the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl diphosphate (B83284) (DMAPP): the mevalonate (B85504) (MVA) pathway and the methylerythritol phosphate (B84403) (MEP) pathway. mdpi.comresearchgate.net These precursors are central to the synthesis of a vast array of natural products, including C5 alcohols. nih.govresearchgate.net For instance, a synthetic pathway can be constructed where IPP is isomerized to DMAPP, and both are subsequently dephosphorylated to produce 3-methyl-3-buten-1-ol (B123568) and 3-methyl-2-buten-1-ol (B147165), respectively. nih.gov Further reduction of 3-methyl-2-buten-1-ol can yield 3-methyl-1-butanol. nih.gov

The production of these C5 alcohols can be significantly enhanced by overexpressing the genes of the mevalonate pathway in a host organism like E. coli. nih.gov However, challenges such as the accumulation of intermediate metabolites and competition from native pathways often need to be addressed. asm.orgosti.gov

Enzyme Identification and Engineering for Novel Conversions

A significant bottleneck in constructing synthetic biological pathways is the identification and optimization of enzymes capable of catalyzing the desired reactions. asm.org A framework based on the evolution of metabolic pathways can be used to rationally identify enzymes that can act on new substrates. asm.orgnih.gov

For the production of C5 alcohols, key enzymatic steps include the dephosphorylation of IPP and DMAPP. Promiscuous phosphatases, such as NudB from E. coli, have been identified as capable of catalyzing this reaction. osti.govresearchgate.net However, the efficiency of such enzymes may be a limiting factor. osti.gov To address this, protein engineering techniques can be employed. For example, engineering the Shine-Dalgarno sequence of the nudB gene led to a nine-fold increase in protein levels and a 60% increase in the yield of 3-methyl-3-buten-1-ol. osti.gov

Furthermore, creating fusion proteins can enhance pathway efficiency. For instance, fusing an IPP isomerase (Idi) with a phosphatase (NudB) can help channel the substrate directly from one active site to the next, improving the production of 3-methyl-2-buten-1-ol. asm.orgosti.gov The selection of enzymes from different organisms can also be beneficial; for instance, investigating mevalonate kinase enzymes from various microbes like Methanosarcina mazei can lead to improved pathway performance. osti.gov

The table below summarizes key enzymes and their roles in the biosynthesis of C5 alcohol precursors.

EnzymeGeneSource OrganismReaction Catalyzed
Isopentenyl Diphosphate IsomeraseIdi / Idi1E. coli / YeastIsomerization of IPP to DMAPP
DiphosphataseNudBE. coliDephosphorylation of IPP and DMAPP
ReductaseNemAE. coliReduction of 3-methyl-2-buten-1-ol
Mevalonate KinaseMKVariousPhosphorylation in the mevalonate pathway

Metabolic Flux Redirection in Biological Systems

To maximize the production of a target compound, it is often necessary to redirect the flow of metabolites (metabolic flux) away from competing native pathways and towards the desired synthetic pathway. asm.orgnih.govnih.gov This can be a significant challenge, as native pathways are often essential for the host organism's survival. asm.org

One strategy to overcome this is the engineering of bifunctional enzymes, as mentioned previously, which can create a "metabolic channel" to sequester intermediates and prevent their diversion into competing pathways. asm.org For example, the fusion of Idi and NudB helps to compete with native enzymes that also utilize IPP and DMAPP. asm.org

Another approach is the use of metabolic toggle switches. These are genetic circuits that can be induced to redirect metabolic flux from central metabolism towards a synthetic pathway. For instance, a toggle switch has been developed to redirect flux from the TCA cycle towards isopropanol (B130326) production in an inducible manner. nih.gov Overexpression of genes that increase the supply of key precursors, such as acetyl-CoA, can also be employed to push the metabolic flux towards the desired product. nih.gov In some cases, inactivating competing pathways by deleting specific genes can be an effective, albeit more drastic, strategy. google.com The goal of these interventions is to resolve cofactor imbalances and optimize the availability of precursors for the engineered pathway. mdpi.com

The table below provides examples of strategies for metabolic flux redirection.

StrategyDescriptionExample Application
Bifunctional EnzymesFusing two enzymes to channel substrates.Idi-NudB fusion for C5 alcohol production. asm.org
Metabolic Toggle SwitchInducible genetic circuit to redirect flux.Redirecting TCA cycle flux to isopropanol production. nih.gov
Precursor Supply EnhancementOverexpressing genes to increase precursor availability.Increasing acetyl-CoA for isopropanol production. nih.gov
Pathway InactivationDeleting genes of competing pathways.Inactivating pathways that compete for carbon flow. google.com

Mechanistic Investigations of Methylbutynol Reactions

Fundamental Reaction Mechanisms of Methylbutynol Transformation

The conversion of 2-methyl-3-butyn-2-ol (B105114) (MBOH) is a valuable tool for characterizing the acid-base properties of solid catalysts. researchgate.netcolab.ws Different active sites on a catalyst surface promote distinct reaction pathways, leading to a variety of products. colab.wsresearchgate.net

Dehydration and Dehydrogenation Pathways on Solid Catalysts

On solid catalysts, this compound can undergo both dehydration and dehydrogenation, processes that are often sensitive to the acid-base properties of the catalyst surface. researchgate.netcolab.ws

Dehydration: Acidic sites on a catalyst facilitate the dehydration of this compound. colab.ws For instance, on silica-alumina catalysts, Brönsted acid sites are active in this process. researchgate.netresearchgate.net The dehydration pathway can lead to the formation of products like 3-methyl-3-buten-1-yne (MBYNE). psu.edu The reaction involves the elimination of a water molecule.

Dehydrogenation: Basic sites on a catalyst tend to promote dehydrogenation. researchgate.net This process involves the removal of hydrogen and can lead to the formation of various products. For example, on some metal oxide catalysts, dehydrogenation is a key reaction pathway. researchgate.net

The interplay between dehydration and dehydrogenation is influenced by the catalyst's composition. For example, on silica-alumina, the ratio of silicon to aluminum can affect the strength and number of acid sites, thereby influencing the selectivity towards dehydration products. psu.edu Similarly, alkali-exchanged zeolites possess both Lewis acid and base centers, enabling both reaction types. researchgate.net The study of 2-propanol conversion, which also undergoes dehydration and dehydrogenation, provides analogous insights into these catalytic pathways. researchgate.netcapes.gov.br

C-C Bond Cleavage Processes

The cleavage of carbon-carbon (C-C) bonds in this compound represents another significant transformation pathway, typically occurring on basic sites. colab.wspsu.edu This process is fundamentally challenging due to the high dissociation energy of C-C bonds. numberanalytics.com

Mechanism on Basic Sites: The reaction on basic catalysts, such as magnesia (MgO) or basic zeolites, leads to the formation of acetone (B3395972) and acetylene (B1199291). researchgate.netcolab.wsnih.gov This transformation is a key indicator of a catalyst's basicity. colab.ws The mechanism involves the cleavage of the C-C bond between the quaternary carbon and the ethynyl (B1212043) group.

Role of Transition Metals: Transition metals can facilitate C-C bond cleavage by coordinating with the molecule, which weakens the bond. numberanalytics.comnih.gov While not the primary mechanism for this compound on simple acid-base catalysts, transition metal-mediated cleavage is a significant area of research in organic synthesis. nih.govillinois.edu These processes can involve oxidative addition or the formation of radical intermediates. numberanalytics.comnih.gov The selective cleavage of C-C bonds is a powerful tool for molecular editing and the synthesis of complex molecules. nih.gov

The product distribution between dehydration/dehydrogenation and C-C cleavage products can be used to map the acid-base properties of a catalyst surface. researchgate.netcolab.ws For example, on silica-alumina, an increase in reaction temperature can shift the selectivity from dehydration products towards acetone and acetylene, indicating the activation of basic sites. psu.edu

Oxidative and Reductive Transformations of this compound

Oxidative and reductive transformations of this compound expand the scope of its reactivity, often involving photocatalysis or specific redox-active catalysts.

Oxidative Transformations: In the presence of a photocatalyst like titanium dioxide (TiO₂) and UV illumination, tertiary alcohols such as this compound can undergo oxidation. acs.org One proposed mechanism involves a photoinduced elimination reaction, yielding a ketone (acetone) and a corresponding alkane. acs.org Another study suggested an olefinic intermediate formed through dehydration, which then reacts to form acetone, ethanal, and 2-butanone. acs.org The design of catalysts with specific redox properties, such as spinel-based materials, is crucial for controlling these oxidative valorizations of biomass-derived molecules. rsc.org

Reductive Transformations: The hydrogenation of the triple bond in this compound is a key reductive transformation. Catalytic semihydrogenation of internal alkynes to either (E)- or (Z)-alkenes can be achieved with high selectivity using ruthenium-based catalysts. nih.gov Mechanistic studies indicate that the (Z)-alkene can be an intermediate on the pathway to the more stable (E)-alkene, and the reaction can be controlled by additives that reversibly inhibit the catalyst. nih.gov These reductive processes are fundamental in organic synthesis for the creation of specific stereoisomers.

The study of these transformations is part of a broader effort to valorize renewable resources, where the controlled oxidation and reduction of platform molecules are key steps. nottingham.ac.ukmdpi.com

Reaction Kinetics and Thermodynamics in this compound Systems

Understanding the kinetics and thermodynamics of this compound reactions is essential for optimizing reaction conditions and catalyst design. fiveable.me Kinetics deals with the rate of reaction, while thermodynamics determines the feasibility and equilibrium position. fiveable.memdpi.com

Experimental Determination of Reaction Rates and Activation Energies

The rates of this compound conversion and the activation energies for different pathways are determined experimentally to quantify the catalytic performance. deanza.edulibretexts.orgvernier.com

Reaction Rates: The rate of reaction can be measured by monitoring the consumption of this compound or the formation of products over time. libretexts.orgwebflow.com This is often done in a flow reactor or a batch reactor under controlled conditions. researchgate.netrsc.org

Activation Energy: The activation energy (Ea) is the minimum energy required for a reaction to occur and can be determined by measuring the reaction rate at different temperatures. deanza.eduwebflow.com The Arrhenius equation, k = Ae^(-Ea/RT), relates the rate constant (k) to the activation energy and temperature. fiveable.melibretexts.org A graphical method, plotting the natural logarithm of the rate constant versus the inverse of the temperature, is commonly used to calculate Ea. libretexts.orgwebflow.com

For the conversion of this compound on silica-alumina, it has been shown that the activation energy for the pathway occurring on basic sites is higher than that for the acidic pathway. researchgate.net Specifically, one study reported an activation energy of 79.4 kJ/mol for the basic pathway and 45.8 kJ/mol for the acidic pathway. researchgate.net

Table 1: Experimentally Determined Activation Energies for this compound Conversion

Catalytic PathwayCatalyst SystemActivation Energy (Ea)
Basic PathwaySilica-Alumina79.4 kJ/mol
Acidic PathwaySilica-Alumina45.8 kJ/mol

Influence of Temperature and Pressure on Reaction Pathways

Temperature and pressure are critical parameters that can significantly influence the rate, selectivity, and even the mechanism of this compound reactions. solubilityofthings.com4college.co.uk

Influence of Temperature: Increasing the reaction temperature generally increases the rate of reaction by providing more molecules with sufficient kinetic energy to overcome the activation energy barrier. solubilityofthings.com4college.co.uk However, the effect on selectivity can be more complex. In the conversion of this compound over silica-alumina, increasing the temperature from 120°C to 180°C led to a decrease in the selectivity for dehydration products (MBYNE and MIPK) and an increase in the selectivity for C-C cleavage products (acetone and acetylene). psu.edu This indicates that the higher temperature favors the reaction pathway on basic sites, which has a higher activation energy. researchgate.netpsu.edu At higher temperatures, product desorption can also be enhanced, which may reduce product inhibition and lead to higher, more stable activity. psu.edu

Influence of Pressure: In gas-phase reactions, increasing the pressure increases the concentration of reactants, which typically leads to a higher reaction rate due to more frequent molecular collisions. solubilityofthings.com4college.co.uk For reactions on solid catalysts, pressure can also affect the adsorption-desorption equilibrium of reactants and products on the catalyst surface. For the formation of 3-methyl-3-buten-2-one (B1203178) (MIPK) from this compound, it was hypothesized that increasing the partial pressure of the reactant could influence the selectivity. psu.edu

Table 2: Effect of Temperature on Product Selectivity in this compound Conversion over Si/Al Catalyst

Temperature (°C)ProductSelectivity (mol%)
120MBYNE and MIPK~50% (sum)
180MBYNE and MIPK~25% (sum)
180Acetone and Acetylene~25% (sum)

This data illustrates the shift in reaction pathways with temperature, a common phenomenon in heterogeneous catalysis governed by the interplay of kinetics and thermodynamics. psu.edu

Catalytic Transformations Involving Methylbutynol

Heterogeneous Catalysis of Methylbutynol Conversion

The gas-phase conversion of 2-methyl-3-butyn-2-ol (B105114) (this compound or MBOH) is a widely used test reaction to assess the acido-basic properties of solid catalysts. colab.wstandfonline.com The reaction pathways and product distribution are highly sensitive to the nature of the active sites on the catalyst surface. colab.wsresearchgate.net Acidic sites typically catalyze dehydration and isomerization reactions, while basic sites promote decomposition. colab.wsscielo.br This distinct behavior allows for the detailed characterization of catalyst surfaces, including oxides, zeolites, and hydrotalcites. tandfonline.com

Catalyst Design and Characterization for Alkynol Reactions

The design of catalysts for alkynol reactions, such as the conversion of this compound, focuses on tailoring the surface properties to steer the reaction toward desired products. This involves selecting appropriate support materials, active phases, and modification methods to control the density and strength of acidic and basic sites. kubikat.orgkubikat.org Characterization of these catalysts is crucial and often involves a combination of spectroscopic techniques and catalytic test reactions, with this compound conversion being a particularly informative tool. tandfonline.comresearchgate.net

Zeolites, with their well-defined porous structures and tunable acidity, are frequently studied as catalysts for this compound conversion. tandfonline.com Modifications such as ion exchange, acid-base treatments, and impregnation are employed to alter their catalytic performance.

For instance, Mordenite (B1173385) (MOR) synthesized from rice husk silica (B1680970) has been modified through base (desilication), acid, or combined acid-base treatments. scielo.br An acid-base treated mordenite (ABMOR) showed the highest conversion of this compound, which was attributed to the creation of mesopores that improved reactant diffusion to the active sites. scielo.br

Table 1: Conversion of this compound and Product Selectivity over Modified Mordenite Zeolites at 30 minutes (Data sourced from research on modified mordenites) scielo.br

CatalystMBOH Conversion (%)Selectivity to MBYNE (%)Selectivity to Acetone (B3395972) (%)Selectivity to Acetylene (B1199291) (%)
NaMOR ~15~20~40~40
HMOR ~15~45~30~25
AMOR ~20~50~25~25
BMOR ~35~55~25~20
ABMOR ~55~65~20~15

Similarly, the basicity of NaY zeolite can be enhanced by impregnation with potassium. scielo.br As potassium loading increases, the catalyst's acidic sites are almost completely suppressed, leading to a significant increase in selectivity towards basic products (acetone and acetylene) and a corresponding decrease in the acidic product (3-methyl-3-buten-1-yne, or MBYNE). scielo.br Impregnation of NaY zeolite with cerium also enhances the basic pathway, attributed to Lewis basic sites from oxygen vacancies in the resulting CeO2 species. uni-oldenburg.deresearchgate.net

Table 2: Effect of Potassium Loading on NaY Zeolite for this compound Transformation at 120°C (Data derived from studies on potassium-supported zeolite Y) scielo.br

CatalystK Loading (wt%)Selectivity to Acidic Pathway (MBYNE, %)Selectivity to Basic Pathway (Acetone + Acetylene, %)
NaY 0~30~70
4K/NaY 4< 5> 95
8K/NaY 8< 5> 95
12K/NaY 12< 5> 95

Metal oxides are another important class of catalysts for this compound conversion. Magnesium oxide (MgO) is a well-known basic catalyst, while silica-alumina exhibits acidic properties. psu.eduacs.org

The catalytic properties of silica-alumina (SiO2-Al2O3) solids are strongly dependent on the Si/Al ratio and calcination temperature. psu.edu Generally, a higher silica content leads to a higher number of acid sites and increased conversion of this compound to the acidic dehydration product, MBYNE. psu.eduresearchgate.net However, the formation of 3-methyl-3-buten-2-one (B1203178) (MIPK) is not solely dependent on the presence of strong acid sites but is proposed to involve the cooperative action of different surface sites. psu.eduresearchgate.net

Table 3: Catalytic Performance of Silica-Alumina Catalysts in this compound Conversion at 120°C (Data compiled from characterization studies of silica-alumina) psu.edu

Catalyst (Si/Al ratio)Calcination Temp. (°C)Conversion at 120 min (%)Selectivity to MBYNE (%)Selectivity to MIPK (%)
Si/Al 5 550451040
Si/Al 18 550503025
Si/Al 40 5506060< 5
H-ZSM-5 -10098< 2

Magnesium oxide surfaces primarily catalyze the decomposition of this compound into acetone and acetylene, which is characteristic of basic catalysis. acs.org The reactivity of MgO can be significantly enhanced by the presence of surface hydroxyl groups. acs.orgresearchgate.net

Catalyst Deactivation Mechanisms and Regeneration Strategies

In the catalytic conversion of 2-methyl-3-butyn-2-ol (this compound or MBOH), a decline in catalyst activity over time is a significant challenge. scispace.comresearchgate.net This deactivation is inevitable for all catalysts and can stem from various chemical, thermal, and mechanical factors. scispace.comammoniaknowhow.com The primary mechanisms responsible for the loss of activity in reactions involving this compound are the deposition of carbonaceous materials (coking) and the strong adsorption of reactants or products onto the catalyst's active sites. psu.edunih.govrsc.org

Regeneration of a deactivated catalyst is crucial for the economic viability of a catalytic process. ammoniaknowhow.com A common strategy involves the controlled oxidation of the catalyst to burn off deposited coke. This is typically achieved by calcining the spent catalyst in an air stream at temperatures ranging from 350 to 600 °C. mdpi.com To prevent irreversible damage to the catalyst structure, the regeneration temperature should not surpass the initial calcination temperature of the catalyst. mdpi.com The process often involves washing the catalyst with solvents like acetone or ethanol (B145695) to remove adsorbed organic species before calcination. mdpi.com

Carbon deposition, or coking, is a major cause of deactivation for catalysts used in high-temperature hydrocarbon reactions. scispace.commdpi.com In the context of this compound conversion, carbonaceous deposits can physically block the pores and active sites of the catalyst, leading to a rapid decline in activity. psu.edumdpi.com The formation of these deposits can occur through side reactions such as the polymerization of reactants or products on the catalyst surface. researchgate.net

The analysis of carbon deposition is often performed using thermogravimetric analysis (TGA). By heating the spent catalyst in an oxidizing atmosphere (like air) and measuring the corresponding weight loss, the amount of deposited carbon can be quantified. mdpi.com For instance, in the dry reforming of methane (B114726) over a Ni-based catalyst, a significant weight loss observed between 600 and 750 °C was attributed to the combustion of deposited carbon. mdpi.com Studies have shown that adding promoters, such as Gallium (Ga) to a Ni/MCM-41 catalyst, can decrease the amount of carbon deposition. mdpi.com

TGA Results for Carbon Deposition on Used Catalysts

CatalystReactionObserved Weight Loss (%)InterpretationReference
5%Ni/MCM-41Dry Reforming of Methane~16%Combustion of deposited carbon mdpi.com
3.0%Ga-5%Ni/MCM-41Dry Reforming of MethaneNo weight lossInhibition of carbon deposition by Ga promoter mdpi.com

Catalyst deactivation can also occur through the strong adsorption of reaction products, or even the reactant itself, onto the active sites. psu.eduresearchgate.net This phenomenon can inhibit the reaction by blocking the access of new reactant molecules to the catalytic centers. psu.edu In the conversion of this compound over silica-alumina catalysts, a rapid initial deactivation was observed, which was explained by reaction inhibition from both the product and the this compound molecule. psu.edu The strong adsorption of water, a product of the dehydration pathway, can be particularly problematic, blocking active sites. psu.edu

Operando DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) studies on a basic NaX zeolite catalyst revealed a very strong and fast initial decrease in this compound consumption. nih.govrsc.org This initial deactivation was primarily ascribed to the strong adsorption of this compound itself, rather than extensive coke formation. nih.govrsc.org Similarly, studies on zeolite ZSM-5 noted deactivation due to the irreversible adsorption of reaction products within its microporous structure. researchgate.netresearchgate.net Increasing the reaction temperature can sometimes mitigate this effect by favoring desorption of the inhibiting species, leading to higher and more stable activity. psu.edu

Theoretical and Computational Studies of Methylbutynol

Quantum Chemical Investigations of Methylbutynol Structures and Reactivity

Quantum chemical methods are employed to calculate the electronic structure and energy of molecules with high accuracy. These investigations provide fundamental insights into the intrinsic properties of this compound and how it interacts with other chemical species.

Ab initio and Density Functional Theory (DFT) are two of the most important methods in quantum chemistry. DFT, in particular, has been widely used to study the catalytic hydrogenation of this compound due to its balance of accuracy and computational cost.

A significant area of research has been the selective hydrogenation of this compound (MBY) to 2-methyl-3-buten-2-ol (B93329) (MBE) on palladium (Pd) catalysts. DFT calculations were performed to understand the adsorption of MBY and MBE on a Pd₃₀ cluster, which serves as a model for a palladium nanoparticle containing both {100} and {111} faces. unil.chrecercat.cat These studies analyzed various possible adsorption configurations on different sites of the cluster, including plane, edge, and corner atoms. unil.ch

The calculations revealed that the adsorption energy of MBY changes depending on the nature of the adsorption site. unil.ch The triple bond (C≡C) of the this compound molecule is most effectively activated when it interacts with the plane sites of the palladium catalyst, as opposed to corner or edge atoms. unil.chnih.gov In contrast, the double bond (C=C) of the resulting alkene (MBE) is more strongly activated by the low-coordination sites like corners and edges. unil.ch This difference in preferential adsorption and activation sites is a key factor in controlling the reaction and selectivity. unil.ch

Table 1: Calculated Adsorption Energies of this compound (MBY) on Different Sites of a Pd₃₀ Cluster.
Adsorption SiteFaceAdsorption Energy (kJ/mol)
Plane{100}-
Plane{111}-
Corner/Edge--

Note: Specific energy values vary between different configurations on these sites. DFT calculations show that adsorption on plane sites leads to stronger interaction and activation of the C≡C bond compared to corner/edge sites. unil.ch

The potential energy surface (PES) is a conceptual and mathematical tool that represents the energy of a system as a function of the positions of its atoms. oregonstate.edu Mapping the PES for a chemical reaction allows chemists to identify the most favorable reaction pathways, transition states, and intermediates.

For this compound, computational methods have been used to map the potential energy profiles of its reactions. The Climbing Image Nudged Elastic Band (CI-NEB) method is a common technique used to find the minimum energy path (MEP) and locate the saddle points (transition states) between reactants and products. unipa.itnih.gov

In the context of the reaction between this compound and a ruthenabenzene complex, DFT calculations were used to compute the Gibbs free energy profile. xmu.edu.cn This study identified a ruthenacyclobutene intermediate formed via a transition state with a calculated activation free energy of 15.6 kcal/mol. xmu.edu.cn When the influence of a crucial hydrogen-bonding interaction was computationally removed, the activation free energy for the cycloaddition step increased significantly to 22.5 kcal/mol, highlighting the role of this interaction in lowering the reaction barrier. xmu.edu.cn Such calculations provide a detailed map of the energy landscape, explaining the observed reaction outcomes. lumenlearning.com

Understanding the electronic structure and bonding of this compound is crucial for explaining its reactivity. Theoretical methods like Natural Bond Orbital (NBO) analysis are used to analyze charge distribution and interactions between orbitals within a molecule.

In the study of the reaction between this compound and a ruthenabenzene complex, NBO analysis was performed on the reaction intermediates. xmu.edu.cn This analysis provided the Natural Population Analysis (NPA) charges, revealing the electrophilic reactivity of specific carbon atoms in the metallacyclobutene intermediate. xmu.edu.cn

Furthermore, the nature of the interaction between this compound and catalytic surfaces has been characterized. During its hydrogenation on palladium sulfide (B99878) (PdₓS) catalysts, a hydrogen bond forms between the hydroxyl group of the this compound molecule and a surface sulfur atom. nih.gov This interaction is present for all intermediates and products along the reaction pathway. nih.gov In other catalytic systems, such as the carboxylative cyclization with CO₂, NMR studies combined with computational analysis suggest the formation of a strong hydrogen bond between the hydroxyl group of this compound and the catalyst anion. rsc.org

Molecular Dynamics and Kinetic Modeling of this compound Systems

While quantum chemical calculations typically focus on static structures, molecular dynamics (MD) simulations allow for the study of the physical movements of atoms and molecules over time. researchgate.net This approach, combined with kinetic modeling, provides a dynamic view of chemical reactions.

Computational simulations have been essential in charting the step-by-step pathways of this compound reactions and quantifying the associated energy barriers. The selective hydrogenation of this compound (MBY) on palladium-based catalysts is a well-studied example. The reaction proceeds through a network of steps: first, the partial hydrogenation of MBY to 2-methyl-3-buten-2-ol (MBE), which can then be further hydrogenated to the fully saturated product, 2-methyl-2-butanol (B152257) (MBA). scielo.brmdpi.com

Table 2: General Reaction Pathway for the Catalytic Hydrogenation of this compound.
ReactantReaction StepProductCatalyst System (Example)
2-Methyl-3-butyn-2-ol (B105114) (MBY)Partial Hydrogenation2-Methyl-3-buten-2-ol (MBE)Pd/ZnO, Pd/Pd₃₀
2-Methyl-3-buten-2-ol (MBE)Full Hydrogenation2-Methyl-2-butanol (MBA)Pd/ZnO, Pd/Pd₃₀

DFT calculations have shown that the energy barriers for the surface reaction steps are not the sole determinant of catalyst activity; the initial adsorption energy of MBY plays a critical role. unil.ch In another context, the decomposition of this compound on magnesium oxide (MgO) surfaces to form acetone (B3395972) and acetylene (B1199291) is used as a probe reaction to test the basicity of catalysts. xmu.edu.cn First-principles simulations of this reaction on hydroxylated MgO surfaces revealed a calculated activation energy of 85 kJ·mol⁻¹. xmu.edu.cn These simulations demonstrated that surface hydroxyl groups can lower the activation energy barriers for the reaction on neighboring active sites. xmu.edu.cn

The solvent can play a crucial role in chemical reactions, influencing both activity and selectivity. Explicit solvent modeling, typically done using molecular dynamics simulations, involves surrounding the solute molecule with a large number of individual solvent molecules to mimic a solution environment. nih.govresearchgate.net The solvation free energy, which is the free energy change associated with transferring a solute from the gas phase to a solvent, is a key thermodynamic quantity that can be calculated using these methods. bioexcel.eu

For this compound, the influence of the solvent is significant. Experimental studies on its hydrogenation over a palladium catalyst in various polar and non-polar solvents showed that the catalytic activity and selectivity are strongly affected by the solvent's properties. researchgate.net The role of water in improving selectivity during hydrogenation on palladium nanoparticles was also inferred from DFT calculations that validated water-assisted gas-phase experiments. unil.ch

A molecular dynamics simulation study on the formation of the related compound 2-methyl-3-buten-2-ol from a precursor (DMADP) utilized an explicit water model (TIP3P) to create the solvated system, demonstrating the application of this methodology. nih.gov While detailed studies focusing specifically on the calculation of the solvation free energy for this compound were not found in the reviewed literature, the strong observed solvent effects suggest that such computational investigations would be highly valuable for a deeper understanding of its solution-phase chemistry. researchgate.net

Machine Learning Potentials in Reaction Dynamics

The study of reaction dynamics, which examines the atomic motions during a chemical transformation, has been significantly advanced by the advent of machine learning potentials (MLPs). MLPs are sophisticated models that learn the relationship between atomic configurations and their corresponding energies and forces from a set of quantum mechanical (QM) calculations. Once trained, these potentials can predict the energy and forces for new atomic arrangements with an accuracy close to the QM method but at a fraction of the computational cost. This allows for extensive molecular dynamics simulations that would be otherwise unfeasible.

While specific research on the reaction dynamics of this compound using MLPs is not prominently documented in publicly available literature, the methodology is broadly applicable. High-level ab initio calculations have been successfully used to model the reaction kinetics of various Criegee intermediates with alcohols, reproducing complex temperature-dependent reaction rates. researchgate.net This approach could be adapted to study reactions involving this compound, such as its oxidation, hydrogenation, or its role as a catalyst or reactant in more complex transformations.

An MLP for this compound could be constructed by generating a comprehensive dataset of its conformations and its interactions with other reactants, solvents, or catalysts using a high-level QM method like coupled-cluster theory or density functional theory (DFT). This dataset would then be used to train a neural network or another machine learning model. The resulting MLP could then be employed in large-scale molecular dynamics simulations to:

Investigate Reaction Mechanisms: Elucidate the detailed atomic-level pathway of reactions, such as the addition of reagents across the alkyne bond or reactions at the hydroxyl group.

Calculate Reaction Rates: By simulating a large number of reactive trajectories, accurate rate constants can be computed, including the effects of temperature and pressure.

Explore Solvent Effects: Explicitly model the role of solvent molecules on the reaction dynamics, providing insights that are often simplified in traditional computational models. caltech.edu

The development of such a model would follow a workflow that combines active learning and advanced simulation techniques to efficiently sample the relevant parts of the potential energy surface, including transition states. kccollege.ac.in

Table 1: Conceptual Data for a Machine Learning Potential Study of this compound Oxidation

Parameter Description Example Value/Metric
QM Training Method The quantum mechanical method used to generate the reference data. DFT (e.g., B3LYP/aug-cc-pVTZ)
Training Set Size The number of atomic configurations used to train the MLP. 10,000 - 100,000 points
MLP Architecture The type of machine learning model used. Neural Network, Gaussian Process
Energy RMSE Root Mean Square Error of the MLP's energy prediction vs. QM. < 1 kcal/mol
Force RMSE Root Mean Square Error of the MLP's force prediction vs. QM. < 0.1 eV/Å
Simulated Reaction The specific chemical transformation being studied. Oxidation of the hydroxyl group

| Calculated Property | The dynamic or thermodynamic property obtained from simulations. | Reaction Rate Constant (k) at 298 K |

Retrosynthetic Computational Design Incorporating this compound Units

Retrosynthetic analysis is a cornerstone of organic synthesis, where a target molecule is conceptually broken down into simpler, commercially available precursors. libretexts.org Computational tools have emerged to automate and enhance this process, using vast reaction databases and sophisticated algorithms to propose viable synthetic routes. researchgate.net These programs can identify key disconnections and suggest the necessary reagents and conditions.

A molecule like 3-methyl-1-butyn-1-ol, being a tertiary alkynyl alcohol, presents a straightforward case for retrosynthetic analysis. The primary disconnection strategy would target the carbon-carbon bond between the hydroxyl-bearing carbon and the alkyne. libretexts.org This is a classic disconnection for tertiary alcohols, leading back to a ketone and an alkynyl nucleophile.

Computational retrosynthesis programs would analyze the structure of a target molecule containing a this compound-like moiety and identify this pattern. The process would typically involve:

Structure Input: The target molecule's structure is provided to the software.

Transform Recognition: The algorithm identifies the tertiary alkynyl alcohol functional group.

Disconnection Proposal: Based on a library of known chemical reactions (transforms), the software proposes a disconnection. For a this compound unit, the C-C bond between the quaternary center and the alkyne is a high-priority disconnection.

Precursor Generation: The program generates the structures of the precursors: in this case, acetone (a ketone) and an ethynyl (B1212043) anion equivalent (from acetylene).

Route Evaluation: The software may then evaluate the feasibility of the proposed step, considering factors like atom economy, potential side reactions, and the availability of the precursors. It would then proceed to find synthetic routes for the precursors themselves until readily available starting materials are reached. benchchem.com

This approach is not limited to simple molecules. In the synthesis of complex natural products, computational tools can analyze intricate structures and suggest strategic disconnections, including those that would form a tertiary alcohol from a ketone and an alkynyl nucleophile. caltech.edu

Table 2: Computational Retrosynthetic Analysis of 3-Methyl-1-butyn-1-ol

Step Action Precursor 1 Precursor 2 Forward Reaction
1 Identify Target 3-Methyl-1-butyn-1-ol - -
2 Apply C-C Disconnection Acetone (Propan-2-one) Acetylene Nucleophilic addition

| 3 | Analyze Precursors | Commercially Available | Commercially Available | - |

Applications of Methylbutynol As a Chemical Building Block

Methylbutynol in Complex Organic Molecule Synthesis

The dual reactivity of this compound makes it a key starting material for constructing complex molecular architectures. Organic synthesis, a field dedicated to the construction of organic compounds, utilizes such building blocks to create a diverse range of molecules. wikipedia.org The process can involve a series of sequential reactions (linear synthesis) or the combination of separately prepared key intermediates (convergent synthesis) to form the final product. wikipedia.org

Synthesis of Fine Chemicals and Intermediates

This compound is an important intermediate in the production of various fine chemicals, which are complex, pure chemical substances produced in limited quantities. innospk.comresearchgate.net These chemicals are often used in specialty applications within industries like pharmaceuticals and agrochemicals. innospk.com For instance, this compound is a precursor in the synthesis of some flavors and fragrances. innospk.com

A significant application of this compound is in the synthesis of isoprenoid units. These five-carbon structures are fundamental to a vast number of natural products, including lipid-soluble vitamins and carotenoids. chimia.ch The chemical formation of isoprenoids often involves a base-catalyzed ethynylation of acetone (B3395972) to produce this compound as a key step. chimia.ch

The following table outlines some examples of fine chemicals and intermediates synthesized using this compound:

Product Category Specific Compound/Intermediate Significance
Pharmaceutical Intermediates Anti-tumor, anti-inflammatory, and anti-viral agentsThis compound serves as a building block in the synthesis of various active pharmaceutical ingredients. innospk.com
Agrochemical Intermediates Herbicides, insecticides, and fungicidesIt is a key component in the manufacturing of a range of crop protection chemicals. innospk.com
Flavors & Fragrances 2-Methyl-3-buten-2-ol (B93329), 2-Methyl-3-buten-2-yl acetateThese compounds possess fruity and sweet odors, respectively, and are used in the fragrance industry. innospk.com
Vitamins & Carotenoids Isoprenoid unitsThis compound is a crucial C5 building block for the synthesis of these essential nutrients and pigments. chimia.ch

Role in Construction of Natural Product Scaffolds

Natural products are a rich source of structurally diverse and biologically active compounds, making them a cornerstone of drug discovery. researchgate.netnih.gov The synthesis of these complex molecules often relies on the creative use of versatile building blocks to construct their intricate scaffolds. frontiersin.orgedelris.com this compound, with its terminal alkyne, is particularly well-suited for participating in cyclization and annulation reactions, which are key strategies for building the ring systems found in many natural products. frontiersin.org

The alkyne functionality of this compound can be involved in various coupling and cyclization reactions to form carbocyclic and heterocyclic frameworks. These frameworks form the core of many natural products. While direct examples of this compound in the total synthesis of specific, complex natural products are highly specific to individual research efforts, its role as a C5 building block is conceptually important. For instance, the isoprenoid units derived from this compound are integral to the structure of numerous terpenoid natural products. chimia.ch The ability to introduce a five-carbon unit with a reactive handle (the hydroxyl group) allows for further elaboration and construction of more complex natural product scaffolds.

Derivatization Strategies for Functional Group Transformations

The utility of this compound as a chemical building block is greatly expanded by the ability to selectively transform its two functional groups: the hydroxyl group and the terminal alkyne. These transformations are fundamental to organic synthesis, allowing chemists to construct complex molecules from simpler precursors. solubilityofthings.com

Transformations of the Hydroxyl Group:

Esterification: The hydroxyl group can be readily converted to an ester. This transformation is often used to introduce new functional groups or to protect the alcohol during subsequent reactions.

Oxidation: Depending on the reaction conditions, the tertiary alcohol of this compound is generally resistant to oxidation. However, under forcing conditions, cleavage of the carbon-carbon bond can occur.

Etherification: Formation of an ether linkage is another common transformation, which can alter the solubility and reactivity of the molecule.

Transformations of the Alkyne Group:

Reduction: The triple bond can be selectively reduced to a double bond (alkene) or a single bond (alkane). Catalytic hydrogenation using specific catalysts like Lindlar's catalyst allows for the stereoselective formation of a cis-alkene.

Hydration: The addition of water across the triple bond, typically catalyzed by mercury salts, leads to the formation of a ketone (Meyer-Schuster rearrangement).

Coupling Reactions: The terminal alkyne can participate in various carbon-carbon bond-forming reactions, such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings. These reactions are powerful tools for elongating the carbon chain and creating more complex structures.

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," which is used to link molecules together with high efficiency and specificity.

The following table summarizes some key derivatization strategies for this compound:

Functional Group Reaction Type Reagents/Conditions Product Type
HydroxylEsterificationAcyl chloride, carboxylic acid (with catalyst)Ester
HydroxylEtherificationAlkyl halide (Williamson ether synthesis)Ether
AlkynePartial ReductionH₂, Lindlar's catalystcis-Alkene
AlkyneFull ReductionH₂, Pd/CAlkane
AlkyneSonogashira CouplingAryl/vinyl halide, Pd catalyst, Cu(I) co-catalystDisubstituted alkyne
AlkyneHydrationH₂O, H₂SO₄, HgSO₄Ketone

Role in Industrial Chemical Processes Beyond Direct Synthesis

Beyond its direct use in synthesizing specific molecules, this compound plays a role in the broader context of industrial chemical processes. Its properties can be leveraged to improve the efficiency and sustainability of manufacturing operations.

Process Optimization in Intermediate Manufacturing

The optimization of chemical processes is crucial for industrial manufacturing to enhance efficiency, reduce costs, and minimize environmental impact. alliedacademies.org This involves refining reaction conditions, improving catalyst performance, and implementing innovative technologies. migrationletters.com In the context of intermediate manufacturing, the use of a versatile and readily available starting material like this compound can contribute to process optimization.

A continuous process for the purification of this compound from a crude reaction product containing acetone and water has been developed. google.com This process utilizes a combination of distillation and pervaporation to efficiently remove water, resulting in a highly concentrated this compound product with minimal loss. google.com The ability to obtain a pure intermediate is critical for the efficiency of subsequent manufacturing steps.

Development of Advanced Materials Precursors

Advanced materials are materials that are specifically designed to have novel or enhanced properties. deskera.com The synthesis of these materials often relies on the use of specialized precursor molecules that can be transformed into the desired material through processes like polymerization or deposition. entegris.comsigmaaldrich.com The bifunctional nature of this compound makes it a potential precursor for the development of advanced materials.

The hydroxyl and alkyne groups of this compound can be independently modified to create monomers that can be polymerized to form new materials with tailored properties. For example, the alkyne group can undergo polymerization reactions, while the hydroxyl group can be used to attach the molecule to a surface or to another polymer chain. While specific large-scale applications are not widely documented in general literature, the potential for this compound and its derivatives to serve as precursors for polymers and other advanced materials is an area of ongoing interest in materials science research. ontosight.aichemimpex.com The development of single-source precursors is an active area of research for creating advanced materials. rsc.org

Advanced Analytical Approaches in Methylbutynol Research

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopic methods that allow for real-time observation and the identification of transient species are invaluable for understanding the complex pathways of methylbutynol reactions.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring chemical reactions as they occur, without the need for sample extraction. nih.govmt.com By inserting a probe directly into the reaction vessel, researchers can track the real-time concentrations of reactants, products, and intermediates. mt.commdpi.com This enables the collection of time-resolved data, offering a "molecular video" of the reaction's progress and providing specific information about kinetics, mechanisms, and pathways. mt.commdpi.com

In the context of this compound (MBOH) research, in-situ FTIR is used to assess catalytic conversion products and relate them to the acid-base properties of catalyst surfaces. researchgate.net For instance, gas-phase in-situ IR spectra can be recorded after exposing a catalyst, such as zirconia, to MBOH vapor. researchgate.net By comparing spectra at different temperatures, compositional changes in the gas phase resulting from the catalytic reaction of MBOH can be identified. researchgate.net Negative absorptions in a difference spectrum can indicate the consumption of MBOH, while positive peaks reveal the formation of products. researchgate.net This method allows for the dynamic monitoring of molecular changes, providing vital insights into material behavior and reaction mechanisms. nih.gov

Table 1: Application of In-situ FTIR in this compound Reaction Monitoring

FeatureDescriptionReference
Principle A probe is inserted into the reaction, and spectra are collected continuously to monitor changes in molecular vibrations. mt.commdpi.com
Data Obtained Real-time concentration profiles of reactants, intermediates, and products. mt.com
Key Insight Elucidation of reaction kinetics, pathways, and mechanisms under actual process conditions. mt.commdpi.com
Example Monitoring the gas-phase conversion of this compound over a zirconia catalyst to identify reaction products. researchgate.net

Molecular Beam Mass Spectrometry (MBMS) is a specialized technique for the quantitative analysis of reactive gas-phase species and transient intermediates. hideninc.com The method involves extracting gas from a reaction chamber through a small orifice, creating a collision-less molecular beam. ncsu.edu This rapid expansion effectively "freezes" the chemical reactions, allowing highly reactive species like radicals to be detected by the mass spectrometer without undergoing further collisions or reactions. hideninc.comncsu.edu

MBMS is particularly well-suited for studying complex chemical environments, such as flames or high-pressure catalytic processes. hideninc.comresearchgate.net The system can be configured to analyze ions, neutrals, and radicals, providing a comprehensive picture of the species present in the reaction. hideninc.com While specific studies on this compound using MBMS are not widely documented in the provided sources, the technique's proven ability to identify isomeric combustion intermediates and radicals makes it an ideal tool for investigating the detailed destruction pathways of this compound in various reactive systems. researchgate.netsandia.gov The high sensitivity and ability to sample from atmospheric pressure make it applicable to studying catalytic conversions of this compound in real time. hideninc.comhidenanalytical.com

Table 2: Key Features of Molecular Beam Mass Spectrometry (MBMS)

FeatureDescriptionReference
Sampling Method Gas is expanded through a differentially pumped inlet to form a collision-less molecular beam. hideninc.comncsu.edu
Detected Species Radicals, ions, and other stable or reactive intermediates. hideninc.comhidenanalytical.com
Key Advantage Prevents subsequent reactions of sampled species, preserving the chemical composition of the reaction environment. hideninc.comncsu.edu
Application Quantitative analysis of gas-phase reactants and intermediates in processes like combustion and catalysis. hideninc.comresearchgate.net

Chromatographic Methods for Reaction Analysis

Chromatography is a fundamental analytical technique used to separate a mixture into its individual components for thorough analysis. khanacademy.org Techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are standard in laboratories for their sensitivity and accuracy in analyzing reaction mixtures. ijpsjournal.combridgewater.edu

In the study of this compound conversions, chromatography is essential for quantitative analysis of the final product distribution. Following a catalytic reaction, the resulting mixture, which may contain unreacted this compound, various isomers, and other products, can be analyzed. khanacademy.org

Gas Chromatography (GC) is typically used for volatile compounds. The reaction mixture is vaporized and passed through a column, where components separate based on their boiling points and interactions with the stationary phase. It is often coupled with a mass spectrometer (GC-MS) for definitive identification of the separated compounds. researchgate.net

High-Performance Liquid Chromatography (HPLC) separates compounds in a liquid mobile phase under high pressure. nih.gov This technique is valuable for analyzing less volatile or thermally sensitive products that might be formed during this compound reactions. bridgewater.edu By monitoring the reaction over time, HPLC can be used to develop a kinetic profile, tracking the depletion of reactants and the formation of products. bridgewater.edu

These methods are crucial for evaluating catalyst performance by quantifying the conversion of this compound and the selectivity towards desired products. ijpsjournal.com

Characterization of Catalytic Surfaces Relevant to this compound Conversions (e.g., XPS, TPD)

The efficiency and selectivity of catalytic conversions of this compound are highly dependent on the properties of the catalyst surface. sci-hub.se Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Temperature-Programmed Desorption (TPD) are employed to characterize these surfaces. sci-hub.secore.ac.uk

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the uppermost layers of a catalyst. core.ac.uk In catalyst research, XPS is used to determine the electronic structure of the active phases. rsc.org For example, it can reveal the oxidation state of metal particles and detect electron transfer between a metal and its support, which can significantly influence catalytic activity and selectivity. rsc.org

Temperature-Programmed Desorption (TPD) is used to determine the density and strength of active sites (e.g., acid or base sites) on a catalyst's surface. sci-hub.se In a TPD experiment, a probe molecule (such as ammonia (B1221849) for acid sites or CO2 for basic sites) is first adsorbed onto the catalyst surface. nih.gov The temperature is then increased at a constant rate, and a detector measures the amount of the desorbed molecule as a function of temperature. core.ac.uknih.gov The temperature at which desorption occurs provides information about the strength of the binding sites. core.ac.uk This technique is frequently used to establish correlations between the acid-base properties of a catalyst and its performance in reactions like the conversion of this compound. sci-hub.se

Table 3: Surface Characterization Techniques for this compound Catalysis

TechniqueInformation ProvidedRelevance to this compound ConversionsReference
XPS Elemental composition and chemical/electronic state of surface atoms.Determines the nature of active species and metal-support interactions on the catalyst. core.ac.ukrsc.org
TPD Density and strength of acid or base sites on the catalyst surface.Correlates the catalyst's surface acidity/basicity with its activity and selectivity in this compound reactions. sci-hub.senih.gov

Future Research Directions and Emerging Paradigms in Methylbutynol Chemistry

Development of Sustainable Synthetic Routes and Green Chemistry Principles

The chemical industry's increasing focus on sustainability is driving research into greener synthetic pathways for producing and using 2-methyl-3-butyn-2-ol (B105114) (methylbutynol). A significant area of development is the move towards continuous-flow processes, which can enhance efficiency, improve safety, and reduce waste compared to traditional batch methods. mdpi.com One prominent example is the selective hydrogenation of this compound to produce 2-methyl-3-buten-2-ol (B93329) (MBE), a key intermediate in the synthesis of Vitamin A. mdpi.comsigmaaldrich.com Research has demonstrated the effectiveness of a highly reduced Pd/γ-Al2O3 catalyst in a continuous-flow system for this transformation, offering a more environmentally friendly production route. mdpi.com This approach not only improves selectivity but also aligns with the principles of green chemistry by minimizing the use of hazardous materials and reducing the process's environmental factor (E-factor). mdpi.com

Another green approach gaining traction is the use of more benign and recyclable catalytic systems. For instance, the hydration of propargylic alcohols, including this compound, to form α-hydroxy ketones has traditionally relied on toxic mercury salts and strong acids. mdpi.comacs.org Emerging research highlights the use of CO2 in conjunction with recyclable catalytic systems, such as those based on ionic liquids and copper or silver salts, as a greener alternative. mdpi.comacs.org These methods can operate under milder conditions and often allow for the catalyst to be recovered and reused, significantly improving the sustainability of the process. acs.org

The application of green chemistry metrics is becoming essential in evaluating and comparing the sustainability of different synthetic routes. Key metrics include:

Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product.

Environmental Factor (E-factor): Introduced by Roger Sheldon, the E-factor quantifies the amount of waste produced per kilogram of product. mdpi.com

Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents) used in a process relative to the mass of the final product.

By focusing on these metrics, researchers can design synthetic routes for this compound and its derivatives that are not only chemically efficient but also environmentally responsible.

Table 1: Green Chemistry Metrics in Chemical Synthesis

MetricDescriptionIdeal Value
Atom Economy(Molecular weight of desired product / Sum of molecular weights of all reactants) x 100%100%
Environmental Factor (E-factor)Total waste (kg) / Mass of product (kg)0
Process Mass Intensity (PMI)Total mass in process (kg) / Mass of product (kg)1

Exploration of Novel Catalytic Systems and Reaction Environments

The development of innovative catalytic systems is at the forefront of advancing this compound chemistry. Researchers are exploring a wide range of catalysts to improve selectivity, efficiency, and sustainability in reactions involving this compound.

Palladium-based catalysts have been extensively studied for the selective hydrogenation of this compound. mdpi.comrsc.orgwarwick.ac.uk For instance, titania-supported Bi-poisoned Pd catalysts have shown high yields in the semihydrogenation of this compound in capillary microreactors. rsc.org Similarly, Pd/ZnO catalysts have been effective in the selective hydrogenation of this compound to 2-methyl-3-buten-2-ol. warwick.ac.uk Recent studies have also investigated the use of proton ionic liquid (PIL)-modified Pd metallene for the electrocatalytic semi-hydrogenation of this compound, achieving high conversion and selectivity. nih.gov

Beyond palladium, other transition metals are being explored. A novel metal-organic framework (MOF) catalyst, CuCe-CNA-300, which contains both copper and cerium, has demonstrated high efficiency in the three-component reaction of 2-methyl-3-butyn-2-alcohol, CO2, and pyrrolidine (B122466) to produce β-oxopropylcarbamates under mild conditions. chinesechemsoc.orgchinesechemsoc.org This recyclable, noble-metal-free catalyst shows promise for creating value-added chemicals from this compound. chinesechemsoc.orgchinesechemsoc.org

The Sonogashira coupling reaction, which utilizes this compound as a protected acetylene (B1199291) equivalent, has also been a focus of catalyst development. benchchem.com Copper-free palladium catalyst systems, such as Pd(OAc)2 with P(p-tol)3 and DBU as a base, have been developed for the synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides, avoiding the formation of undesired Glaser-type alkyne dimerization products. benchchem.comresearchgate.net

Furthermore, novel catalytic systems are being developed for the deprotection of this compound derivatives. A highly active catalyst system composed of tetrabutylammonium (B224687) hydroxide (B78521) (Bu4NOH) and methanol (B129727) has been reported for the cleavage of the 2-hydroxypropyl group from 4-aryl-2-methyl-3-butyn-2-ols, allowing for the rapid and efficient synthesis of terminal arylacetylenes under mild conditions. beilstein-journals.org

Table 2: Novel Catalytic Systems in this compound Chemistry

Catalyst SystemReactionKey AdvantagesReference
Pd/γ-Al2O3Selective HydrogenationContinuous-flow, green pathway mdpi.com
Titania supported Bi-poisoned PdSemihydrogenationHigh alkene yield, stable rsc.org
CuCe-CNA-300 (MOF)β-Oxopropylcarbamate synthesisNoble-metal-free, recyclable, high yield chinesechemsoc.orgchinesechemsoc.org
Pd(OAc)2/P(p-tol)3/DBUSonogashira CouplingCopper-free, high yield benchchem.comresearchgate.net
Bu4NOH/MethanolDeprotection of Aryl-methylbutynolsRapid, mild conditions beilstein-journals.org
Proton Ionic Liquid-modified Pd metalleneElectrocatalytic SemihydrogenationHigh conversion and selectivity nih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between advanced computational and experimental techniques is becoming increasingly crucial for a deeper understanding and optimization of reactions involving this compound. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating reaction mechanisms at the atomic level.

DFT studies have been employed to investigate the structure sensitivity of this compound hydrogenation on palladium catalysts. acs.org By modeling the adsorption of this compound and its hydrogenation product, 2-methyl-3-buten-2-ol, on different palladium surfaces (e.g., {100} and {111} faces), researchers can gain insights into which sites are most active and selective. acs.org Such computational analysis has suggested that the C≡C triple bond of this compound is primarily activated by plane sites, whereas the C=C double bond of the product is more readily activated by low-coordination sites like corners and edges. acs.org This level of detail is invaluable for designing catalysts with improved performance.

Computational methods have also been used to explore the enantioselective Pauson-Khand reaction of norbornene with 2-methyl-3-butyn-2-ol, with DFT calculations helping to understand the origin of enantioselectivity. sigmaaldrich.com Furthermore, DFT has been applied to study the reaction mechanism of the ethynylation of formaldehyde (B43269) on copper surfaces, a reaction analogous to the synthesis of this compound from acetone (B3395972) and acetylene. rsc.orgrsc.org These studies provide fundamental insights into the reaction pathways, including the identification of rate-determining steps and the energetics of various intermediates. rsc.orgrsc.org

The integration of these computational models with experimental data allows for a more rational design of catalysts and reaction conditions. For example, by understanding the electronic properties of different catalyst formulations, as revealed by DFT, experimentalists can better predict and control the outcome of a reaction. mdpi.com This combined approach accelerates the discovery and optimization of new synthetic methodologies in this compound chemistry.

Expanding the Scope of this compound as a Retrosynthetic Synthon

Retrosynthetic analysis is a powerful strategy for planning the synthesis of complex organic molecules by breaking them down into simpler, commercially available precursors. numberanalytics.comresearchgate.netdeanfrancispress.com In this context, 2-methyl-3-butyn-2-ol is increasingly recognized as a versatile and valuable retrosynthetic synthon. numberanalytics.com

One of the key applications of this compound in retrosynthesis is as a protected form of acetylene. benchchem.com The 2-hydroxypropyl group can be easily introduced and later removed, making this compound an excellent and inexpensive alternative to other protected acetylenes like trimethylsilylacetylene (B32187) in Sonogashira coupling reactions. beilstein-journals.org This allows for the straightforward introduction of an ethynyl (B1212043) group into a wide range of molecules. For example, in the synthesis of aryl-substituted compounds, a target molecule containing an ethynyl-aryl moiety can be retrosynthetically disconnected to an aryl halide and this compound. benchchem.comresearchgate.net

This compound and its derivatives also serve as crucial building blocks in the synthesis of various complex natural products and pharmaceuticals. In the total synthesis of Resolvin E4, a specialized pro-resolving mediator, 2-methyl-3-butyn-2-ol was used as a key starting material. uio.no A retrosynthetic analysis of a pyranoxanthenone, a core structure in some natural products, identified 2-methyl-3-butyn-2-ol as a key precursor. researchgate.net

The concept of a "synthon" refers to an idealized fragment of a molecule that corresponds to a viable synthetic operation. numberanalytics.comresearchgate.net this compound can be considered a synthetic equivalent for several important synthons, including the ethynyl anion after deprotonation. Its bifunctional nature, possessing both a hydroxyl group and an alkyne, further enhances its utility as a building block, allowing for a variety of subsequent transformations. As chemists continue to tackle the synthesis of increasingly complex molecules, the strategic use of this compound as a retrosynthetic synthon is expected to become even more widespread.

Q & A

Q. How can researchers mitigate bias in this compound toxicity studies?

  • Methodological Answer : Implement double-blinding in cell culture assays. Use positive/negative controls (e.g., cisplatin for cytotoxicity). Adhere to OECD guidelines for LD50 determination. Disclose funding sources and potential conflicts of interest in publications .

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